molecular formula C7H9N5 B15198160 1H-Benzimidazole-1,5,6-triamine CAS No. 877473-51-3

1H-Benzimidazole-1,5,6-triamine

Cat. No.: B15198160
CAS No.: 877473-51-3
M. Wt: 163.18 g/mol
InChI Key: JVAHDDAYIFVIIS-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1,5,6-triamine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. This particular compound has three amine groups attached to the benzimidazole core, making it a triamine derivative. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1,5,6-triamine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with suitable aldehydes or ketones under acidic or basic conditions. Another method includes the cyclization of o-phenylenediamine with formic acid or its derivatives. The reaction conditions typically involve heating the reactants in the presence of a catalyst or under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-1,5,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Benzimidazole-1,5,6-triamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1,5,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and repair mechanisms. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1H-Benzimidazole-1,5,6-triamine can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole-2-amine: Similar structure but with an amine group at the 2-position.

    1H-Benzimidazole-5-carboxylic acid: Contains a carboxylic acid group at the 5-position.

    1H-Benzimidazole-2-thiol: Features a thiol group at the 2-position.

Uniqueness: this compound is unique due to the presence of three amine groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications .

Properties

CAS No.

877473-51-3

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

benzimidazole-1,5,6-triamine

InChI

InChI=1S/C7H9N5/c8-4-1-6-7(2-5(4)9)12(10)3-11-6/h1-3H,8-10H2

InChI Key

JVAHDDAYIFVIIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=CN2N)N)N

Origin of Product

United States

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